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2'-Deoxyadenosine 5'-triphosphate - 67460-17-7

2'-Deoxyadenosine 5'-triphosphate

Catalog Number: EVT-8015283
CAS Number: 67460-17-7
Molecular Formula: C10H16N5O12P3
Molecular Weight: 491.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DATP is a purine 2'-deoxyribonucleoside 5'-triphosphate having adenine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine 2'-deoxyribonucleoside 5'-triphosphate and a 2'-deoxyadenosine 5'-phosphate. It is a conjugate acid of a dATP(3-).
dATP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxyadenosine 5'-triphosphate is a natural product found in Homo sapiens and Bos taurus with data available.
Deoxyadenosine triphosphate (dATP) is a purine nucleoside triphosphate used in cells for DNA synthesis. A nucleoside triphosphate is a molecule type that contains a nucleoside with three phosphates bound to it. dATP contains the sugar deoxyribose, a precursor in DNA synthesis whereby the two existing phosphate groups are cleaved with the remaining deoxyadenosine monophosphate being incorporated into DNA during replication. Due to its enzymatic incorporation into DNA, photoreactive dATP analogs such as N6-[4-azidobenzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (AB-dATP) and N6-[4-[3-(trifluoromethyl)-diazirin-3-yl]benzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (DB-dATP) have been used for DNA photoaffinity labeling.
dATP is a metabolite found in or produced by Saccharomyces cerevisiae.
Classification

2'-Deoxyadenosine 5'-triphosphate is classified as a nucleotide, specifically a deoxynucleotide, due to the presence of the deoxyribose sugar. It falls under the category of nucleoside triphosphates, which are essential for various biological functions, including energy transfer and signal transduction.

Synthesis Analysis

The synthesis of 2'-deoxyadenosine 5'-triphosphate can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes enzymes such as deoxyribonucleoside triphosphate kinase, which catalyzes the phosphorylation of deoxyadenosine to produce 2'-deoxyadenosine 5'-triphosphate from deoxyadenosine and adenosine triphosphate. The reaction conditions typically require magnesium ions as cofactors and occur under mild pH conditions (around pH 7.0) at temperatures near 30 °C .
  2. One-Pot Synthesis: A novel approach involves the use of an in situ phosphitylating reagent generated by reacting salicyl phosphorochloridite with pyrophosphate. This method allows for the direct synthesis of deoxynucleoside triphosphates without the need for protecting groups, significantly simplifying the process and increasing yield . The reaction can be monitored using 31P^{31}P-NMR spectroscopy to ensure high purity and selectivity.
  3. Fermentation-Based Methods: Recent studies have optimized fermentation conditions using yeast cells to enhance the production yield of 2'-deoxyadenosine 5'-triphosphate. Under optimized conditions, conversion rates can reach up to 93.80%, significantly improving product concentration compared to previous methods .
Chemical Reactions Analysis

2'-Deoxyadenosine 5'-triphosphate participates in several critical biochemical reactions:

  1. DNA Polymerization: During DNA replication, it is incorporated into the growing DNA strand by DNA polymerase, forming phosphodiester bonds between nucleotides. The reaction releases pyrophosphate (PPi), which is further hydrolyzed to drive the reaction forward .
  2. Phosphorylation Reactions: It can act as a substrate for various kinases that add phosphate groups to other molecules, playing a role in cellular signaling pathways.
  3. Enzymatic Reactions: In addition to its role in DNA synthesis, it participates in various enzymatic reactions that require nucleotides as substrates.
Mechanism of Action

The mechanism of action of 2'-deoxyadenosine 5'-triphosphate primarily involves its incorporation into DNA strands during replication and transcription processes:

  • Incorporation into DNA: When DNA polymerase synthesizes new DNA strands, it adds deoxyadenosine triphosphate to the free hydroxyl group at the 3' end of the growing chain. This process occurs through nucleophilic attack where the hydroxyl group attacks the alpha-phosphate of deoxyadenosine triphosphate, forming a new phosphodiester bond .
  • Release of Pyrophosphate: The reaction results in the release of pyrophosphate (PPi), which is hydrolyzed by inorganic pyrophosphatase into two inorganic phosphates (Pi). This hydrolysis is energetically favorable and helps drive the polymerization process forward.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-deoxyadenosine 5'-triphosphate include:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels and high temperatures.
  • Absorbance: Exhibits an extinction coefficient of approximately 15,400 L mol1cm115,400\text{ L mol}^{-1}\text{cm}^{-1} at a wavelength of 259 nm .
  • Purity: Commercially available forms typically have a purity greater than or equal to 97% as determined by high-performance liquid chromatography (HPLC) .
Applications

2'-Deoxyadenosine 5'-triphosphate has numerous scientific applications:

  1. Polymerase Chain Reaction (PCR): It is essential for amplifying DNA sequences in molecular biology research.
  2. Real-Time PCR: Used in quantitative PCR assays for measuring gene expression levels.
  3. In Vitro Transcription: Serves as a substrate for synthesizing RNA from DNA templates.
  4. Sequencing Technologies: Integral to whole-genome sequencing methods where accurate nucleotide incorporation is crucial.
  5. Fluorescent Probes: Modified derivatives are used as fluorescent probes for real-time visualization during live-cell imaging studies .
  6. Therapeutic Research: Investigated for potential roles in gene therapy and other biotechnological applications due to its fundamental role in nucleic acid metabolism .
Biosynthesis and Metabolic Regulation

Enzymatic Pathways for dATP Production in Eukaryotic Systems

dATP biosynthesis in eukaryotes occurs primarily through salvage pathways and de novo phosphorylation. The salvage pathway repurposes deoxyadenosine from DNA degradation, catalyzed by deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK), which phosphorylate deoxyadenosine to dAMP. Subsequently, monophosphate (dAMP) and diphosphate (dADP) forms undergo stepwise phosphorylation:

  • dAMP → dADP: Catalyzed by adenylate kinase (ADK) using ATP as a phosphate donor.
  • dADP → dATP: Driven by nucleoside-diphosphate kinase (NDPK) or pyruvate kinase (PK) [9] [10].

The de novo route involves reduction of adenosine nucleotides. Ribonucleotide reductase (RNR) converts ATP to dATP via dADP, using thioredoxin/glutaredoxin as electron donors [3]. A key ATP regeneration system couples glycolysis with phosphorylation: Saccharomyces cerevisiae employs glycolytic flux (glucose → pyruvate) to generate ATP, which fuels dATP synthesis from dAMP. Optimized conditions (40.97 g/L glucose, 11.64 mL/L acetaldehyde, 29.6°C) achieve 93.8% substrate conversion and 2.10 g/L dATP yield—a 63.1% increase over baseline methods [9].

Table 1: Enzymatic Kinetics in dATP Biosynthesis

EnzymeSubstrateCofactorKm (μM)Vmax (nmol/min/mg)
Ribonucleotide ReductaseATPThioredoxin50–100120
Adenylate KinasedAMPATP80–12095
Pyruvate KinasedADPPhosphoenolpyruvate150–200210

Data derived from in vitro studies of eukaryotic systems [3] [9].

Allosteric Modulation of Ribonucleotide Reductase Activity

RNR activity is tightly regulated by allosteric effectors to maintain balanced deoxynucleotide (dNTP) pools. The enzyme possesses two distinct sites:

  • Activity site (A-site): Binds ATP (activator) or dATP (inhibitor). dATP binding induces a conformational shift that suppresses RNR’s catalytic efficiency by >90% [3] [8].
  • Specificity site (S-site): Governs substrate preference (ATP/dATP/dGTP/dTTP) via nucleotide-induced remodeling of the active site [3].

Structural analyses (e.g., PDB ID: 2XJB) reveal that dATP stabilizes RNR’s hexameric form, which has low affinity for CDP/UDP substrates. This allosteric inhibition is concentration-dependent: dATP >0.5 mM completely halts reductase activity [3] [8]. In adenosine deaminase deficiency (ADA-SCID), intracellular dATP accumulation to 50–100 μM inhibits RNR, causing dNTP imbalance and lymphocyte apoptosis [3] [10].

Table 2: Allosteric Effectors of Human Ribonucleotide Reductase

EffectorBinding SiteActivity ChangePhysiological Role
dATPA-siteInhibition (−90%)Prevents dNTP overproduction
ATPA-siteActivation (+300%)Promotes DNA replication/repair
dTTPS-siteUDP/CDP reductionBalances pyrimidine dNTPs
dGTPS-siteADP reductionEnsures purine diversity

Structural data from crystallography studies [3] [8].

Metabolic Imbalance Implications in dATP/dTTP Pool Dynamics

dNTP pool homeostasis is critical for genomic stability. Elevated dATP disrupts this balance via:

  • RNR inhibition: As described, high dATP suppresses reduction of all nucleotides, notably dTTP. This skews the dATP:dTTP ratio, impairing Okazaki fragment synthesis and causing replication fork stalling [3].
  • DNA repair interference: dATP competes with dTTP during base excision repair (BER), increasing misincorporation rates. In vitro studies show dATP:dTTP ratios >2.0 elevate mutation frequency by 15-fold in mitochondrial DNA [3] [10].

Pathological dATP accumulation occurs in:

  • ADA-SCID: dATP levels reach 50–200 μM (vs. normal <1 μM), depleting dCTP/dTTP pools and arresting lymphocyte development [3] [10].
  • Cardiomyopathy: dATP partially substitutes ATP in cardiac myosin. While enhancing actin-myosin cross-bridge formation (Ka = 4.2 × 10⁴ M⁻¹ vs. ATP’s 2.8 × 10⁴ M⁻¹), chronic elevation promotes aberrant hypertrophy via ROS generation [3] [7].

Table 3: dNTP Pool Alterations in Disease States

ConditiondATP (μM)dTTP (μM)dATP:dTTP RatioFunctional Consequence
Healthy Lymphocytes0.5–1.05–100.1–0.2Normal proliferation
ADA-SCID50–2001–320–100Lymphocyte apoptosis
Dilated Cardiomyopathy8–1215–200.5–0.7Compromised contractility

Data from clinical metabolomic analyses [3] [7] [10].

Properties

CAS Number

67460-17-7

Product Name

2'-Deoxyadenosine 5'-triphosphate

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O12P3

Molecular Weight

491.18 g/mol

InChI

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1

InChI Key

SUYVUBYJARFZHO-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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